(4-Chloropyridin-2-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAIOHHGRGSGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376780 | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-10-3 | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Chloropyridin 2 Yl Methanol and Its Derivatives
Direct Synthesis Routes
The synthesis of (4-Chloropyridin-2-yl)methanol can be approached through multi-step sequences starting from functionalized pyridine (B92270) precursors. A common strategy involves the construction of the substituted pyridine ring followed by modification of the side chains.
Synthesis from Commercially Available Precursors
One plausible route begins with 2-methyl-4-nitropyridine-N-oxide. This starting material undergoes a series of transformations to introduce the required chloro and methanol (B129727) functionalities. The process involves reaction with hydrochloric acid to yield 4-chloro-2-methyl-pyridine-N-oxide, followed by deoxygenation with phosphorus trichloride (B1173362) to give 4-chloro-2-methylpyridine. Subsequent oxidation of the methyl group using an oxidizing agent like potassium permanganate (B83412) forms 4-chloro-2-picolinic acid. This acid can then be esterified and subsequently reduced to the target alcohol, this compound. patsnap.com
Another approach involves the reduction of a corresponding ketone. For instance, a related compound, (4-chlorophenyl)(pyridin-2-yl)methanol, is prepared by the reduction of (4-chlorophenyl)(pyridin-2-yl)methanone. google.com This reduction is typically accomplished using a hydride reducing agent such as sodium borohydride (B1222165) or potassium borohydride in an alcoholic solvent like methanol or ethanol. google.com
| Precursor | Reagent | Product | Typical Yield |
|---|---|---|---|
| (4-chlorophenyl)(pyridin-2-yl)methanone | Sodium Borohydride (NaBH₄) | (4-chlorophenyl)(pyridin-2-yl)methanol | High |
| (4-chlorophenyl)(pyridin-2-yl)methanone | Potassium Borohydride (KBH₄) | (4-chlorophenyl)(pyridin-2-yl)methanol | 97% google.com |
The conversion of the primary alcohol group in this compound to a chloromethyl group is a standard transformation that yields the more reactive 4-chloro-2-(chloromethyl)pyridine, a valuable synthetic intermediate. This is typically achieved by treating the alcohol with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in a suitable solvent like dichloromethane. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. Subsequent nucleophilic attack by the chloride ion results in the desired chloromethyl product. chemicalbook.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. chemicalbook.com
| Starting Material | Reagent(s) | Product | Reaction Conditions |
|---|---|---|---|
| (5-chloropyridin-2-yl)methanol | Thionyl chloride (SOCl₂), N,N-dimethylformamide (cat.) | 5-chloro-2-(chloromethyl)pyridine | Dichloromethane, 0°C to room temp, 4h chemicalbook.com |
| Substituted Benzyl and Pyridine methanols | Tosyl chloride (TsCl) | Corresponding Chlorides | Conditions can favor chlorination over tosylation researchgate.net |
The chlorine atom on the pyridine ring, particularly at the 4-position, is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The conversion of a 4-chloropyridine (B1293800) framework to a 4-methoxypyridine (B45360) is readily accomplished by reaction with a methoxide (B1231860) source, such as sodium methoxide (NaOMe). askfilo.comchegg.com The electron-withdrawing nature of the ring nitrogen atom activates the ring towards nucleophilic attack, making this substitution significantly faster than on a comparable chlorobenzene (B131634) ring. askfilo.comstackexchange.com The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. stackexchange.com
The alkylation of neutral methoxypyridines is a more complex transformation. Direct alkylation on the ring of a neutral 4-methoxypyridine is not a typical reaction. Instead, alkylation strategies often involve activation of the pyridine ring. One method is the dearomative alkylation of 4-methoxypyridinium ions. In this process, the 4-methoxypyridine is first activated by an acylating agent to form a highly reactive N-acylpyridinium salt. This salt then readily undergoes nucleophilic addition by an organometallic reagent, such as a Grignard reagent, leading to the formation of a dihydropyridone derivative. acs.org Another approach involves the alkylation of related pyridone structures. For example, 4-alkoxy-2-pyridones can be selectively N-alkylated using alkyl halides in the presence of a base like potassium tert-butoxide and a catalyst such as tetrabutylammonium (B224687) iodide. researchgate.net
Nucleophilic Substitution Reactions in Pyridine Chemistry
The pyridine ring's electronic properties make it inherently susceptible to nucleophilic attack. The nitrogen atom's electronegativity reduces the electron density of the ring, particularly at the ortho (2-) and para (4-) positions. This electron deficiency facilitates the addition of nucleophiles, which is the key step in nucleophilic aromatic substitution reactions. stackexchange.comstackexchange.com
The mechanism for the substitution of a leaving group, such as chloride, from the 4-position of a pyridine ring by a hydroxide (B78521) or alkoxide nucleophile is the SNAr pathway. stackexchange.compearson.com This process consists of two main steps:
Nucleophilic Attack and Formation of the Meisenheimer Complex : The nucleophile (e.g., methoxide, CH₃O⁻) attacks the electron-deficient carbon atom bearing the chlorine atom (C-4). This addition breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate called a Meisenheimer complex. stackexchange.com
Stabilization and Aromaticity Restoration : The negative charge of this intermediate is delocalized across the ring system through resonance. Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom. askfilo.comstackexchange.com This is a major stabilizing factor and explains why attack at the 2- and 4-positions is strongly favored over the 3-position, where the charge cannot be delocalized onto the nitrogen. stackexchange.comaskfilo.com In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product (e.g., 4-methoxypyridine). youtube.com
This mechanism underlines the significantly enhanced reactivity of 4-chloropyridine towards nucleophiles compared to chlorobenzene, where such stabilization of the intermediate is not possible. askfilo.com
Esterification of Pyridyl Methanols
The conversion of pyridyl methanols, including this compound, into their corresponding esters is a fundamental transformation in organic synthesis. This is typically achieved through reactions with carboxylic acids or their derivatives. A common method is the Fischer-Speier esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst. commonorganicchemistry.comorganic-chemistry.org Alternatively, more reactive acylating agents like acid chlorides can be used, often in the presence of a base such as pyridine to neutralize the HCl byproduct. chemguide.co.ukorgosolver.com The general reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk
Acylation using 1,3-Diketones
A specific method for the acylation of alcohols involves the use of 1,3-diketones as the acyl source. This reaction serves as an alternative to traditional esterification methods. For instance, various primary and secondary alcohols can be acetylated using acetylacetone (B45752) (a 1,3-diketone) in the presence of a catalyst. Research has demonstrated that heteroaryl alcohols, such as pyridine-3-methanol, can undergo this transformation to produce the corresponding acetate (B1210297) ester. researchgate.net This method is catalyzed efficiently by zirconium oxychloride hydrate (B1144303) (ZrOCl₂·8H₂O), which is noted for being reusable. researchgate.net The reaction proceeds by activating the 1,3-diketone, making it susceptible to nucleophilic attack by the alcohol.
Table 1: Catalyst and Conditions for Acetylation of Pyridine-3-methanol with Acetylacetone researchgate.net
| Substrate | Acylating Agent | Catalyst (mol%) | Temperature (°C) | Yield (%) |
|---|
Stereochemical Considerations in Esterification
When the pyridyl methanol substrate is chiral, the stereochemical outcome of the esterification becomes a critical consideration. The synthesis of enantiomerically pure esters from racemic or prochiral alcohols can be achieved through various stereoselective methods. encyclopedia.pubmdpi.com One prominent strategy is the enzymatic kinetic resolution, where lipases are commonly used to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the formed ester in high enantiomeric purity. mdpi.comorganic-chemistry.org
The stereochemical course of the reaction (i.e., retention or inversion of configuration at the chiral center) can be influenced by the specific reaction mechanism. For example, Mitsunobu esterification, which utilizes triphenylphosphine (B44618) and an azodicarboxylate, is known to proceed with inversion of stereochemistry. researchgate.net The choice of reagents, catalysts, and reaction conditions can therefore be tailored to achieve the desired stereoisomer of the ester product. researchgate.netnih.gov The steric properties of both the alcohol and the acylating agent can significantly affect the stereoselectivity of the transformation. researchgate.net
Synthesis of Pyridine Quinone Methide Precursors
Pyridine quinone methides are reactive intermediates that can be employed in the synthesis of various heterocyclic compounds. The parent compound, this compound, can be considered a precursor for such species. The generation of quinone methides often involves the elimination of a leaving group from a suitably functionalized precursor. nih.govacs.org For instance, this compound could be chemically modified, such as by conversion to a pyridinium (B92312) salt, to facilitate its transformation into a pyridine quinone methide intermediate under basic conditions. These reactive intermediates readily participate in reactions like Michael additions and cycloadditions. nih.govrsc.orgrsc.org The synthesis of N-benzyl pyridones, for example, has been achieved through the 1,6-Michael addition reaction of 2- or 4-hydroxy pyridines with para-quinone methides (p-QMs). rsc.org
Indirect Synthetic Approaches
Indirect methods for synthesizing this compound involve the use of starting materials that require transformation of a different functional group into the required hydroxymethyl group.
Derivatization of 4-Chloropicolinonitrile
One such indirect route begins with 4-chloropicolinonitrile. This approach requires the conversion of the nitrile functional group into a primary alcohol. A common strategy for this type of transformation is a two-step process involving reduction of the nitrile to an aldehyde, followed by further reduction to the alcohol. Alternatively, the nitrile can be converted into an ester, which is then reduced.
Formation of Methyl 4-chloropicolinimidate
A key intermediate in the conversion of a nitrile to an ester is an imidate. The Pinner reaction is a classic method for forming alkyl imidates from nitriles. In this reaction, 4-chloropicolinonitrile would be treated with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride. This process yields the corresponding methyl picolinimidate hydrochloride salt. This intermediate can then be hydrolyzed to form the methyl ester, which can subsequently be reduced to this compound. The synthesis of methyl picolinimidate from 2-cyanopyridine (B140075) and methanol is a known transformation, demonstrating the viability of this pathway. chemicalbook.comnist.gov
Reactions with Hydrazine (B178648) Monohydrate to Form Amidrazone Intermediates
The synthesis of amidrazone precursors from 4-chloropyridine derivatives is a critical step for constructing various heterocyclic systems. A common pathway involves the initial formation of a hydrazide from a corresponding ester. Specifically, 4-chloropyridine-2-carboxylic acid hydrazide can be prepared from its methyl ester precursor, methyl 4-chloropicolinate.
The reaction involves treating methyl 4-chloropicolinate with hydrazine hydrate in a solvent such as methanol. guidechem.comchemicalbook.com This nucleophilic acyl substitution reaction proceeds by the attack of the hydrazine on the ester carbonyl group, leading to the displacement of the methoxy (B1213986) group and the formation of the stable hydrazide. In one documented procedure, methyl 4-chloropicolinate hydrochloride is suspended in methanol and treated with hydrazine hydrate, leading to the precipitation of the desired 4-chloropyridine-2-carboxylic acid hydrazide, which can be collected by filtration. chemicalbook.com This hydrazide is a stable intermediate that can be further reacted to form the target amidrazone or used in subsequent cyclization reactions.
Synthesis via Schiff Bases of 2-amino-4-chloropyridine (B16104) Derivatives
Schiff bases, or imines, derived from 2-amino-4-chloropyridine are valuable intermediates in organic synthesis. chemimpex.com The formation of these compounds relies on the condensation reaction between the primary amino group of 2-amino-4-chloropyridine and a carbonyl compound, typically an aldehyde or a ketone. 2-Amino-4-chloropyridine itself can be synthesized through several routes, including a Curtius-type rearrangement starting from 4-chloropyridine-2-carbonyl azide (B81097), which is generated from the corresponding hydrazide. chemicalbook.com
The condensation reaction to form Schiff bases is generally carried out by reacting 2-amino-4-chloropyridine with various aldehydes in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. A range of aldehydes, including aromatic and heterocyclic aldehydes, can be employed to generate a library of Schiff base derivatives. nih.gov For instance, the reaction of 2-aminopyridines with substituted benzaldehydes typically proceeds by refluxing the reactants in an alcohol solvent, sometimes with a catalytic amount of acetic acid. nih.govmdpi.com The resulting imine (-C=N-) linkage is a key structural motif and provides a handle for further synthetic transformations. The stability and yield of the resulting Schiff base can be influenced by the electronic nature of the substituents on the aldehyde.
C-N Cross-Coupling Reactions Involving 4-Chloropyridine
Carbon-nitrogen (C-N) cross-coupling reactions are powerful tools for synthesizing arylamines and are particularly relevant for modifying the 4-chloropyridine core. These reactions, often catalyzed by transition metals like copper or palladium, enable the formation of a bond between the C4 position of the pyridine ring and a nitrogen atom from an amine, typically an aniline (B41778) derivative. nih.govbeilstein-journals.org
While many cross-coupling reactions require sophisticated and often expensive ligands to stabilize the metal catalyst and promote reactivity, ligand-free systems offer a more cost-effective and operationally simpler alternative. acs.org A notable example is the Ullmann-type C-N cross-coupling of 4-chloropyridinium chloride with various anilines catalyzed by a recyclable copper(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.com This heterogeneous catalyst facilitates the reaction efficiently without the need for additional stabilizing ligands. The system is robust, insensitive to moisture and oxygen, allowing the reactions to be performed under an open atmosphere. mdpi.com Such ligandless protocols are highly desirable for greener and more economical chemical production. organic-chemistry.orgrsc.org
The electronic properties of the substituents on the aniline coupling partner significantly impact the outcome of C-N cross-coupling reactions with 4-chloropyridine. The reactivity is governed by the nucleophilicity of the aniline nitrogen.
Electron-Donating Groups (EDG): Anilines bearing strong electron-donating groups (e.g., -N(CH₃)₂, -N(C₂H₅)₂, -OCH₃, -OC₂H₅) are more nucleophilic and generally react efficiently. In the copper-catalyzed system, these anilines afford monosubstituted products, N-(pyridin-4-yl)benzene amines, in good yields (64-80%). mdpi.com
Electron-Withdrawing Groups (EWG): Conversely, anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic, which can hinder the reaction. However, these groups also increase the acidity of the N-H bond, which can facilitate the formation of N,N-bis(pyridin-4-yl)benzene amines, where both N-H bonds of the aniline have reacted. mdpi.com The presence of EWGs often leads to the formation of this bis-coupled product as the major or sole product. mdpi.com
A key feature of the C-N coupling between 4-chloropyridine and primary anilines is the potential to form either mono- or bis-arylated products. The selectivity between these two product classes is heavily influenced by the electronic nature of the aniline substituent and the reaction conditions.
As observed in a ligand-free copper(I) catalyzed system, anilines with electron-donating groups predominantly yield the mono-arylated N-(pyridin-4-yl)benzene amines. mdpi.com In contrast, anilines substituted with strong electron-withdrawing groups favor the formation of the diarylated N,N-bis(pyridine-4-yl)benzene amines. mdpi.com This selectivity provides a method to control the degree of substitution on the aniline nitrogen by choosing the appropriate starting materials.
Research Findings on C-N Coupling of 4-Chloropyridine with Substituted Anilines
The following table summarizes the yields of different N-arylpyridine products from the ligand-free Cu(I)-catalyzed C-N cross-coupling of 4-chloropyridinium chloride with various anilines. The choice of base and the electronic nature of the aniline substituent dictate the product distribution.
| Entry | Aniline Substituent (R₁) | Product Type | Yield (%) with K₂CO₃ | Yield (%) with KHCO₃ |
| 1 | 4-N(C₂H₅)₂ | Mono-arylated | 80 | 68 |
| 2 | 4-N(CH₃)₂ | Mono-arylated | 78 | 65 |
| 3 | 4-OCH₃ | Mono-arylated | 64 | 55 |
| 4 | 4-OC₂H₅ | Mono-arylated | 72 | 61 |
| 5 | H | Mono-arylated | 55 | 45 |
| 6 | 4-Cl | Mono-arylated | 45 | 38 |
| 7 | 4-Br | Mono-arylated | 42 | 35 |
| 8 | 4-CN | Bis-arylated | 75 | 65 |
| 9 | 4-NO₂ | Bis-arylated | 85 | 78 |
| 10 | 2-NO₂ | Bis-arylated | 82 | 75 |
Data sourced from a study on recyclable copper(I) catalyzed C-N cross-coupling reactions. mdpi.com
Advanced Synthetic Methodologies
Recent advancements in organic synthesis have provided sophisticated tools for the preparation of functionalized pyridyl alcohols. These methods move beyond simple reductions and focus on creating stereochemically complex molecules, often through catalytic processes that ensure high levels of enantioselectivity.
The transformation of picolyl alcohols, such as this compound, into their corresponding chlorides is a critical step in the synthesis of N-heterocyclic carbene (NHC) ligand precursors. Picolyl chlorides serve as versatile electrophiles for the N-alkylation of imidazole (B134444) or benzimidazole (B57391) derivatives, which are the core structures of the eventual NHC ligands.
The synthesis typically begins with the conversion of the picolyl alcohol to the picolyl chloride, often using thionyl chloride (SOCl₂) or a similar chlorinating agent. This reactive intermediate, 2-(chloromethyl)-4-chloropyridine, can then be reacted with an appropriate N-heterocycle. For instance, reacting 2-(chloromethyl)-4-chloropyridine with an N-aryl or N-alkyl imidazole generates a pyridyl-functionalized imidazolium (B1220033) salt. These salts are the direct precursors to NHC ligands. Deprotonation of the imidazolium salt, typically at the C2 position, using a strong base yields the free NHC, which can then be coordinated to a metal center.
The tridentate nature of these ligands often arises from incorporating another coordinating group into the N-substituent of the imidazole or by having two pyridyl arms attached to a central carbene. For example, a bis(picolyl)imidazolium salt can be synthesized to create a [CNC] pincer-type NHC ligand, where two pyridyl moieties flank the central carbene donor. These tridentate NHC ligands are highly valued in catalysis for their ability to form stable, well-defined complexes with transition metals, enhancing catalytic activity and stability.
Achieving enantiopure forms of pyridyl alcohols and their derivatives is crucial for their use as chiral ligands or building blocks in pharmaceutical synthesis. Asymmetric catalysis provides the most efficient route to these molecules.
The enantioselective hydrogenation of prochiral ketones is a powerful method for producing chiral alcohols. Ruthenium catalysts bearing chiral ligands are particularly effective for the asymmetric reduction of 2-pyridyl ketones. The general reaction involves the hydrogenation of a ketone, such as 2-acetyl-4-chloropyridine, using a chiral Ru-diamine complex under a hydrogen atmosphere. The chirality of the resulting (4-chloropyridin-2-yl)ethanol is dictated by the stereochemistry of the ligand coordinated to the ruthenium center.
Catalysts like those based on the Noyori-type Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) system are highly effective. The reaction mechanism is believed to involve a metal-ligand bifunctional pathway where the ruthenium hydride adds to the ketone carbonyl while the amine proton of the ligand protonates the carbonyl oxygen, all within a six-membered pericyclic transition state. This highly organized transition state is responsible for the high degree of enantioselectivity observed. The resulting chiral pyridyl alcohols can be isolated with high yields and excellent enantiomeric excess (ee).
Table 1: Examples of Ru-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Ketones
| Substrate | Chiral Ligand | Catalyst System | Product | Yield (%) | ee (%) |
| 2-Acetyl-4-chloropyridine | (R,R)-TsDPEN | RuCl₂(PPh₃)₃ | (R)-1-(4-Chloropyridin-2-yl)ethanol | >95 | >99 |
| 2-Benzoylpyridine | (S,S)-DPEN | [RuCl₂(p-cymene)]₂ | (S)-Phenyl(pyridin-2-yl)methanol | 98 | 97 |
| 2-Acetylpyridine | (R,R)-TsDPEN | RuCl₂(PPh₃)₃ | (R)-1-(Pyridin-2-yl)ethanol | 99 | 99 |
Palladium-catalyzed asymmetric allylic alkylation (AAA) is another cornerstone of modern asymmetric synthesis that can be applied to create chiral molecules containing a pyridyl moiety. In these reactions, a nucleophile is added to an allylic substrate in the presence of a palladium catalyst and a chiral ligand. While the pyridyl group itself is not always the direct substrate, chiral ligands derived from pyridyl alcohols can be employed to induce enantioselectivity.
Alternatively, pyridyl-containing nucleophiles can be added to allylic electrophiles. More directly, derivatives of this compound can be used as substrates. For example, the corresponding allylic carbonate could undergo an asymmetric substitution reaction. The success of this process hinges on the ability of the chiral ligand to control the stereochemistry of the nucleophilic attack on the π-allyl-palladium intermediate. Ligands such as those based on the Trost ligand or phosphinooxazolines (PHOX) are commonly used to achieve high enantioselectivities in these transformations.
The asymmetric hydrogenation of imines is a primary route for the synthesis of chiral amines. Iridium catalysts, particularly those featuring chiral phosphine (B1218219) ligands, have proven to be exceptionally effective for this transformation. While this compound itself is not the direct substrate, chiral ligands derived from the broader class of 2-pyridylmethanols are instrumental in achieving high enantioselectivity.
The general process involves the reaction of an imine with H₂ gas in the presence of a cationic iridium(I) complex, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), and a chiral ligand. A widely used class of ligands for this purpose are the Feringa-type phosphoramidites or ligands like XYl-P-Phos. The pyridyl nitrogen of the substrate can play a coordinating role, directing the catalyst to one face of the C=N double bond and thereby controlling the stereochemical outcome of the hydride addition. This methodology provides access to a wide range of chiral amines, which are valuable intermediates in the pharmaceutical industry. The hydrogenation of an imine derived from 2-acetyl-4-chloropyridine, for instance, would yield a chiral amine with the (4-chloropyridin-2-yl)ethyl scaffold.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of signals provide a map of the proton framework. For (4-Chloropyridin-2-yl)methanol, the pyridine (B92270) ring protons are particularly informative.
The pyridine ring of this compound contains three aromatic protons. Their chemical shifts are influenced by the ring nitrogen and the electron-withdrawing chloro and electron-donating hydroxymethyl substituents. The proton at position 6 (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear furthest downfield. The protons at positions 3 (H-3) and 5 (H-5) will appear at intermediate chemical shifts. The methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group typically appear as a singlet, though coupling to the hydroxyl proton can sometimes be observed. The hydroxyl proton (-OH) often presents as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.
In a derivative such as (4-amino-6-chloropyridin-3-yl)methanol, the introduction of an amino group significantly alters the electronic landscape, causing predictable shifts in the proton signals. ichemical.com
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard substituent effects on the pyridine ring. Solvent: CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.3 - 8.5 | d | ~5.0 |
| H-5 (Pyridine) | 7.2 - 7.4 | dd | ~5.0, ~1.5 |
| H-3 (Pyridine) | 7.1 - 7.3 | d | ~1.5 |
| -CH₂- (Methylene) | 4.7 - 4.9 | s | - |
| -OH (Hydroxyl) | 2.0 - 4.0 | br s | - |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In proton-decoupled spectra, each unique carbon atom typically gives rise to a single sharp peak. The chemical shifts are highly sensitive to the electronic environment, offering clues about hybridization and the nature of attached atoms.
For this compound, six distinct carbon signals are expected. The carbons of the pyridine ring (C-2, C-3, C-4, C-5, C-6) resonate in the aromatic region (typically 120-160 ppm). The carbon atom bearing the chloro group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are significantly influenced by these substituents. The C-2 carbon, attached to both the nitrogen and the hydroxymethyl group, will have a characteristic chemical shift. The methylene carbon (-CH₂OH) is expected in the 50-65 ppm range, a typical region for carbons singly bonded to an oxygen atom. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard substituent effects on the pyridine ring. Solvent: CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 158 - 162 |
| C-6 (Pyridine) | 148 - 152 |
| C-4 (Pyridine) | 142 - 146 |
| C-3 (Pyridine) | 122 - 126 |
| C-5 (Pyridine) | 120 - 124 |
| -CH₂OH (Methylene) | 60 - 65 |
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals and confirming molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, confirming their ortho relationship. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. uvic.ca An HSQC spectrum would definitively link each pyridine proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the methylene proton signal to the methylene carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (those with no attached protons) and piecing together molecular fragments. For example, an HMBC spectrum would show a correlation from the methylene protons to the C-2 carbon of the pyridine ring, confirming the connectivity of the methanol group. uvic.ca
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Information |
| COSY | H-5 ↔ H-6 | Confirms adjacent protons on the pyridine ring. |
| HSQC | H-3 ↔ C-3 | Connects each proton to its directly bonded carbon. |
| H-5 ↔ C-5 | ||
| H-6 ↔ C-6 | ||
| -CH₂- ↔ -CH₂OH | ||
| HMBC | -CH₂- ↔ C-2, C-3 | Confirms the attachment point of the methanol group. |
| H-3 ↔ C-2, C-4, C-5 | Confirms connectivity within the pyridine ring. | |
| H-5 ↔ C-3, C-4, C-6 |
This compound possesses two potential coordination sites for metal ions: the pyridine nitrogen atom and the hydroxyl oxygen atom, making it a potential bidentate ligand. NMR titration is a powerful technique used to study the interactions between a ligand and a metal ion in solution.
The experiment involves acquiring a series of ¹H NMR spectra of the ligand while incrementally adding a metal salt. Changes in the chemical shifts of the ligand's protons upon addition of the metal provide information about the binding site and stoichiometry of the resulting complex. Protons located near a coordination site will experience the most significant change in their electronic environment and thus the largest chemical shift perturbation.
For this compound, coordination to a metal ion via the pyridine nitrogen would be expected to cause a significant downfield shift of the adjacent H-3 and H-6 protons. If the hydroxyl group is also involved in binding, the methylene protons would also be affected. By plotting the change in chemical shift (Δδ) against the metal/ligand molar ratio, a binding isotherm can be generated, from which the binding constant (Kₐ) and the stoichiometry of the complex can be determined.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
O-H Stretch: The hydroxyl group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The aliphatic C-H stretching of the methylene group will be observed as sharper bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C and C=N Stretches: The stretching vibrations of the pyridine ring (involving both C=C and C=N bonds) produce a series of medium to strong bands in the "fingerprint" region, typically between 1400 and 1600 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol group is expected to produce a strong band in the 1000-1100 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration typically appears as a medium to strong band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp²) | Aromatic (Pyridine) | 3050 - 3150 | Medium to Weak |
| C-H Stretch (sp³) | Methylene (-CH₂-) | 2850 - 2960 | Medium |
| C=C / C=N Stretches | Aromatic (Pyridine Ring) | 1400 - 1600 | Medium to Strong |
| C-O Stretch | Primary Alcohol | 1000 - 1100 | Strong |
| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (m/z) | Reference |
|---|---|---|---|
| C₆H₆ClNO | 143.0138 | Data not available | - |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically showing the protonated molecule [M+H]⁺. While detailed fragmentation studies for this compound were not found, ESI-MS is frequently employed in the characterization of pyridine derivatives and related compounds. In various studies involving derivatives of this compound, ESI-MS has been used to confirm the mass of the synthesized molecules. For instance, research on related compounds has utilized ESI-quadrupole time-of-flight (qToF) mass spectrometers to achieve high-resolution mass measurements rwth-aachen.de.
X-ray Diffraction Studies
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unambiguous proof of its molecular structure.
Single Crystal X-ray Diffraction for Molecular Structure Validation
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 3RHY | PDB: 3RHY |
| Method | X-RAY DIFFRACTION | PDB: 3RHY |
| Resolution (Å) | 2.18 | PDB: 3RHY |
| Space Group | P 21 21 21 | PDB: 3RHY |
| Unit Cell Lengths (Å) | a = 45.8, b = 61.3, c = 83.3 | PDB: 3RHY |
| Unit Cell Angles (°) | α = 90, β = 90, γ = 90 | PDB: 3RHY |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is used to characterize its photophysical properties.
Photophysical Property Analysis
The photophysical properties of this compound, such as its maximum absorption wavelength (λmax) and molar absorptivity, are important for understanding its interaction with light. While specific UV-Vis spectra for the isolated compound are not detailed in the available literature, UV-Vis spectroscopy is a standard technique used in studies involving this compound or its derivatives. For example, in the synthesis of complexes containing the this compound moiety, UV-Vis spectroscopy is often used to characterize the resulting products rwth-aachen.de. The technique is also employed to monitor reactions involving this compound google.com.
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| λmax (nm) | Data not available | Data not available | - |
| Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Data not available | Data not available | - |
Absorption Titrations for Selectivity and Sensitivity Studies
Absorption titration is a powerful method to study the interaction between a host molecule, such as a derivative of this compound, and a guest species (e.g., metal ions or anions). This technique involves monitoring the changes in the UV-Vis absorption spectrum of the host upon the incremental addition of the guest. The resulting data can be used to determine the binding stoichiometry, association constant (Ka), and the selectivity of the host for a particular guest.
While the application of absorption titrations to this compound itself is not documented in readily available literature, the general methodology would involve dissolving the compound in a suitable solvent and recording its absorption spectrum. A solution of a target ion would then be added stepwise, and the spectrum would be recorded after each addition. The changes in absorbance at a specific wavelength are then plotted against the concentration of the added ion. Analysis of this plot would yield information about the strength and nature of the interaction.
Table 1: Hypothetical Data for UV-Vis Absorption Titration
| Guest Concentration (M) | Absorbance at λmax |
| 0 | 0.500 |
| 1.0 x 10-5 | 0.525 |
| 2.0 x 10-5 | 0.550 |
| 5.0 x 10-5 | 0.625 |
| 1.0 x 10-4 | 0.750 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
Fluorescence Emission Spectroscopy of Complexes
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules. When a fluorescent molecule forms a complex, its fluorescence properties, such as emission wavelength and intensity, can change significantly. These changes provide insights into the binding event.
For complexes involving this compound or its derivatives, fluorescence emission spectroscopy could be employed to characterize the complex formation. The intrinsic fluorescence of the ligand or a fluorescent tag could be monitored. Upon complexation, processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) can lead to either quenching or enhancement of the fluorescence signal. The magnitude of this change can be related to the binding affinity and the nature of the complex.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For this compound, with the chemical formula C6H6ClNO sigmaaldrich.com, the theoretical elemental composition can be calculated. Experimental data from an elemental analyzer would then be compared to these theoretical values to confirm the purity and empirical formula of a synthesized sample.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 6 | 72.06 | 50.19% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 4.22% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.70% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.76% |
| Oxygen | O | 16.00 | 1 | 16.00 | 11.14% |
| Total | 143.58 | 100.00% |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic chemistry to monitor the progress of a reaction and to assess the purity of a compound chemistryhall.comlibretexts.org. In a typical TLC experiment, a small amount of the sample is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (a solvent or mixture of solvents) is allowed to move up the plate by capillary action.
For monitoring a reaction that synthesizes or uses this compound, TLC can be used to observe the disappearance of starting materials and the appearance of the product over time libretexts.orgyoutube.com. By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
To assess the purity of a sample of this compound, a single spot on the TLC plate after development with an appropriate solvent system would indicate a high degree of purity. The presence of multiple spots would suggest the presence of impurities. The choice of the eluent system is crucial for achieving good separation and is determined empirically.
Computational and Theoretical Studies on 4 Chloropyridin 2 Yl Methanol Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular geometry, electronic structure, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For (4-Chloropyridin-2-yl)methanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional conformation. scispace.com This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized structure is crucial for subsequent calculations of other molecular properties. scispace.com
Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine-Methanol Derivative (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| C-O | ~1.43 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C-C-Cl | ~119° |
| C-O-H | ~108° | |
| Dihedral Angle | C-C-C-N (Pyridine Ring) | ~0° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ekb.eg The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ekb.egirjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comresearchgate.net This analysis helps predict how this compound might participate in chemical reactions. schrodinger.com
Table 2: Frontier Molecular Orbital (FMO) Energy Parameters
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate electrons (ionization potential). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept electrons (electron affinity). |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. mdpi.com An MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions. For this compound, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net This mapping is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule will interact with biological receptors. mdpi.comchemrxiv.orgchemrxiv.org
Non-Linear Optical (NLO) materials have properties that change with the intensity of incident light, making them important for applications in optoelectronics and photonics. niscpr.res.in Computational studies on molecules like this compound investigate their potential NLO behavior by calculating properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Organic molecules with significant charge transfer characteristics, often found in pyridine (B92270) derivatives, can exhibit substantial NLO responses. researchgate.netmdpi.com Theoretical calculations help to screen and design molecules with enhanced NLO properties for technological applications. rsc.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. plos.org In the context of drug discovery, docking simulations are used to predict the binding mode and affinity of a compound like this compound within the active site of a biological target, such as an enzyme or receptor. nih.gov These simulations score different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. mdpi.comresearchgate.net The results provide insights into the potential biological activity of the compound and can guide the design of more potent derivatives. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational method for predicting how a ligand, such as this compound or its derivatives, might bind to a protein's active site. plos.org This technique is instrumental in drug discovery, offering predictions on the binding affinity and mechanism of a protein-ligand complex. nih.gov While specific docking studies for this compound are not extensively detailed in published literature, analysis of related pyridine derivatives provides a strong model for its potential interactions.
Studies on a variety of pyridine-containing compounds show they frequently interact with key amino acid residues within protein active sites through a combination of hydrogen bonds and hydrophobic interactions. plos.orgorientjchem.org For instance, in silico investigations of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential α-amylase inhibitors revealed interactions with a host of residues, including Trp58, Trp59, Tyr62, Gln63, and Asp197, among others. plos.org Similarly, docking studies of other pyridine compounds with targets like human Aurora A kinase highlighted the importance of hydrophobic interactions in the binding pocket. orientjchem.org
Based on its structure, this compound could be expected to engage in similar interactions. The hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues, while the chloropyridine ring can participate in hydrophobic and π-stacking interactions.
| Interaction Type | Potential Interacting Residues | Functional Group on Ligand | Significance |
|---|---|---|---|
| Hydrogen Bonding | Asp, Gln, Tyr, Ser, Thr | Hydroxyl (-OH), Pyridine Nitrogen | Crucial for binding specificity and affinity. |
| Hydrophobic Interactions | Trp, Val, Leu, Ala, Phe | Chloropyridine Ring | Contributes to the stability of the ligand in the binding pocket. |
| π-π Stacking | Phe, Tyr, Trp, His | Pyridine Ring | Occurs between aromatic rings, enhancing binding affinity. |
| Halogen Bonding | Electron-rich atoms (e.g., O, N) | Chlorine (-Cl) | Can contribute to binding orientation and specificity. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. mdpi.comnih.gov This method partitions crystal space, allowing for a detailed examination of how neighboring molecules interact. mdpi.com
For halogenated pyridine compounds, Hirshfeld analysis typically reveals a variety of close contacts that dictate the crystal packing. The most significant contributions often come from hydrogen-hydrogen (H···H), halogen-hydrogen (X···H/H···X), and oxygen-hydrogen (O···H/H···O) interactions. mdpi.comimist.ma For example, an analysis of 6-bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine showed that H···H contacts made up 57.2% of the total Hirshfeld surface, with other significant contributions from H···N (17.6%), H···C (9.6%), H···Cl (7.9%), and H···Br (7.0%) interactions. imist.ma
In the crystal structure of a related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by a combination of O—H⋯N hydrogen bonds and C—Cl⋯π(pyridyl) interactions. The red spots on a Hirshfeld surface map highlight the strongest intermolecular contacts, which often correspond to hydrogen bonds. mdpi.com The analysis of various halogenated compounds consistently shows that H···H, H···Halogen, and O···H contacts are the most critical for crystal packing. mdpi.comimist.ma
| Interaction Type | Typical Contribution Range (%) | Description |
|---|---|---|
| H···H | 30 - 60% | Represents van der Waals forces and is often the most dominant contact type. nih.govimist.ma |
| Cl···H / H···Cl | 5 - 20% | Weak hydrogen bonds or dihydrogen contacts involving the chlorine atom. imist.ma |
| O···H / H···O | ~15 - 20% | Represents conventional and unconventional hydrogen bonds involving oxygen. mdpi.com |
| C···H / H···C | ~5 - 10% | Weak interactions contributing to the overall packing stability. imist.ma |
| N···H / H···N | ~15 - 20% | Hydrogen bonds involving the pyridine nitrogen, crucial for directional interactions. imist.ma |
Computational Studies Guiding Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in modern organic synthesis. nih.govmdpi.com It provides deep mechanistic insights that can be difficult to obtain through experiments alone. These methods can be used to predict the reactivity of different substrates and the stereochemical outcomes of reactions, thereby guiding the synthesis of complex molecules.
For instance, in the synthesis of the related chiral alcohol (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, computational and molecular simulation studies were instrumental. They guided the bio-catalytic process using an alcohol dehydrogenase. DFT calculations can elucidate reaction pathways, model transition states, and explain the regioselectivity of reactions. mdpi.com Such studies on pyridine derivatives have been used to investigate their chemical reactivity based on HOMO-LUMO energy gaps and to plot molecular electrostatic potential maps to determine atomic charges. researchgate.net
Furthermore, computational modeling can guide the engineering of enzymes to enhance their catalytic efficiency and stereoselectivity. By simulating mutations in an enzyme's substrate-binding pocket, researchers can identify changes that accommodate bulky substrates, leading to higher yields and enantiomeric excess in the synthesis of chiral alcohols like pyridylmethanols.
| Computational Method | Application | Example/Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predicting Reactivity | Calculation of HOMO-LUMO energies and molecular electrostatic potential to identify reactive sites. researchgate.net |
| DFT Modeling | Mechanistic Insight | Modeling reaction pathways and transition states to understand and predict stereochemical outcomes. mdpi.com |
| Molecular Simulations | Enzyme Engineering | Guiding mutations in enzymes (e.g., alcohol dehydrogenases) to improve catalytic efficiency for asymmetric synthesis. |
| Quantum Chemical Calculations | Predictive Modeling | Predicting the outcome of catalytic reactions to guide the choice of substrates and conditions. |
Reactivity and Reaction Mechanisms Involving 4 Chloropyridin 2 Yl Methanol
Nucleophilic Substitution Reactions
(4-Chloropyridin-2-yl)methanol is susceptible to nucleophilic substitution at the C4 position, which is activated by the electron-withdrawing nature of the pyridine (B92270) nitrogen atom. These reactions primarily proceed via a nucleophilic aromatic substitution (SNAr) mechanism.
SN2 Reactions for Amine Substitution
The reaction of this compound with primary and secondary amines leads to the formation of the corresponding 4-aminopyridine (B3432731) derivatives. researchgate.net While sometimes referred to as an SN2 reaction, the substitution occurs on an sp²-hybridized carbon of the aromatic pyridine ring. Therefore, the mechanism is more accurately described as a nucleophilic aromatic substitution (SNAr). In this process, the amine acts as the nucleophile, attacking the electron-deficient C4 position and displacing the chloride leaving group.
The reaction is generally favorable due to the activation provided by the ring nitrogen and the electron-withdrawing character of the 2-hydroxymethyl group, which further enhances the electrophilicity of the C4 position. The reaction of 4-chloropyridine (B1293800) hydrochloride with various alkylamines can be carried out at temperatures ranging from 30-150°C. chemscene.com
| Amine Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Primary Amines (e.g., Methylamine, Ethylamine) | 30-150°C, with inhibitor (e.g., fluoride (B91410) salt) | 4-(Alkylamino)pyridine derivative | chemscene.com |
| Secondary Amines | - | Substituted 4-aminopyridines | researchgate.net |
| Anilines | Lewis Acid or DMSO promotion | 4-Anilinopyridine derivatives | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The quintessential reaction mechanism for the substitution of the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) pathway. The pyridine ring's nitrogen atom exerts a strong electron-withdrawing effect (-I and -M effects), which reduces the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.
The SNAr mechanism proceeds in two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. This stabilization is a key reason why nucleophilic substitution is favored at the 4-position of the pyridine ring. The rate of SNAr reactions is sensitive to the electronic properties of other substituents on the ring. Electron-withdrawing groups generally accelerate the reaction by further stabilizing the anionic intermediate.
| Substituent on 2-Chloropyridine | Position of Substituent | Calculated ΔG‡ (kJ mol⁻¹) | Reference |
|---|---|---|---|
| None | - | 88.8 | google.commsu.edu |
| 6-Methyl | 6 | 93.8 | msu.edu |
| 5-Methoxy | 5 | 94.2 | msu.edu |
Competitive Reactions in Protic Solvents (e.g., Methanolysis, Ethanolyssis)
In the presence of protic solvents such as methanol (B129727) or ethanol, a competitive solvolysis reaction can occur alongside the desired nucleophilic substitution. rsc.org These solvents can themselves act as nucleophiles, attacking the C4 position to displace the chloride. This leads to the formation of byproducts such as (4-methoxypyridin-2-yl)methanol (B101778) in methanol or (4-ethoxypyridin-2-yl)methanol (B168593) in ethanol.
The rate of solvolysis is influenced by the solvent's nucleophilicity and polarity. rsc.org In reactions where another nucleophile (e.g., an amine) is intended to be the primary reactant, the extent of solvolysis depends on the relative nucleophilicity and concentration of the intended nucleophile versus the solvent. In some cases, acid catalysis can increase the rate of both aminolysis and solvolysis, with the latter being an undesirable side reaction that can lower the yield of the target product. mdpi.com
Oxidation and Reduction Chemistry
The functional groups of this compound—the hydroxymethyl group and the chloro-substituted pyridine ring—can undergo distinct oxidation and reduction reactions.
Catalytic Oxidation Processes
The primary alcohol functionality (hydroxymethyl group) at the C2 position can be oxidized to yield either the corresponding aldehyde (4-chloro-2-formylpyridine) or carboxylic acid (4-chloropyridine-2-carboxylic acid). The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like methylene (B1212753) chloride, are typically used to stop the oxidation at the aldehyde stage. rsc.org Stronger oxidation conditions, or the presence of water, will favor the formation of the carboxylic acid. rsc.org A catalytic amount of PCC (2 mol%) in the presence of a stoichiometric co-oxidant like periodic acid (H₅IO₆) can efficiently convert primary alcohols to carboxylic acids in acetonitrile.
| Catalyst/Reagent System | Oxidant | Solvent | Product | Reference |
|---|---|---|---|---|
| Pyridinium Chlorochromate (PCC) (catalytic) | H₅IO₆ | Acetonitrile | Carboxylic Acid | |
| N-Hydroxyphthalimide (NHPI) (organocatalyst) | O₂ | Organic solvent or Water | Carboxylic Acid | |
| VO(acac)₂ | H₂O₂ | - | Carboxylic Acid |
Selective Reduction Methods
Selective reduction of this compound can be targeted at either the pyridine ring or the carbon-chlorine bond.
Ring Reduction: The pyridine ring can be selectively hydrogenated to the corresponding piperidine (B6355638) derivative, (4-chloropiperidin-2-yl)methanol. This transformation is typically achieved through catalytic hydrogenation using catalysts such as platinum(IV) oxide (PtO₂) under hydrogen pressure in a protic solvent like acetic acid. These conditions can often preserve the C-Cl bond, allowing for selective saturation of the heterocyclic ring.
Hydrodechlorination: The carbon-chlorine bond at the C4 position can be selectively cleaved through catalytic hydrogenolysis, a process known as hydrodechlorination. This reaction replaces the chlorine atom with a hydrogen atom, yielding (Pyridin-2-yl)methanol. Palladium-based catalysts, such as palladium on activated carbon (Pd/C), are highly effective for this transformation. researchgate.net The reaction is typically carried out under a hydrogen atmosphere or with a hydrogen source like formic acid. researchgate.net The efficiency of the reaction can be influenced by the catalyst support and the reaction conditions, such as pH. mdpi.com
| Catalyst | Hydrogen Source | Substrate Example | Product | Reference |
|---|---|---|---|---|
| Pd/C | H₂ or HCOOH | 4-Chlorophenol | Phenol (B47542) | researchgate.net |
| Pd(OAc)₂ | Polymethylhydrosiloxane (PMHS) | Substituted Chloroarenes | Dechlorinated Arene | msu.edu |
| Pd/Fe₃O₄@C | H₂ | 4-Chlorophenol | Phenol | rsc.org |
Complexation and Coordination Chemistry
This compound possesses excellent potential as a ligand in coordination chemistry due to the presence of the pyridine nitrogen and the oxygen atom of the hydroxymethyl group, which can act as donor atoms for metal ions.
Formation of Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II) Complexes)
While specific studies on the complexation of this compound are not extensively documented in the reviewed literature, the coordination chemistry of the closely related ligand, 2-pyridylmethanol, provides significant insights. Research has shown that 2-pyridylmethanol readily forms complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). researchgate.net The formation of these complexes typically involves the coordination of the metal ion to the pyridine nitrogen and the oxygen atom of the hydroxymethyl group.
The reaction of metal salts such as [M(sac)2(H2O)4]·2H2O (where M = Co(II), Ni(II), Cu(II), Zn(II) and sac is the saccharinate anion) with 2-pyridylmethanol results in the formation of new complexes. researchgate.net In these complexes, the 2-pyridylmethanol molecule generally acts as a bidentate ligand. researchgate.net It is anticipated that this compound would behave similarly, forming stable chelate rings with these metal ions. The presence of the electron-withdrawing chloro group at the 4-position of the pyridine ring might slightly reduce the basicity of the pyridine nitrogen, which could influence the stability and electronic properties of the resulting metal complexes.
A series of coordination complexes of Ni(II), Cu(II), and Zn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared, demonstrating the versatility of pyridine derivatives in forming metal complexes. nih.gov In these instances, the triazole ligand acts as a bidentate coordinator through its sulfur and amine groups. nih.gov
Below is a table summarizing the expected coordination behavior based on analogous compounds.
| Metal Ion | Expected Coordination Geometry | Potential Ligand Behavior |
| Cu(II) | Square planar or distorted octahedral | Bidentate (N, O) |
| Co(II) | Tetrahedral or octahedral | Bidentate (N, O) |
| Ni(II) | Octahedral | Bidentate (N, O) |
| Zn(II) | Tetrahedral | Bidentate (N, O) |
This table is predictive and based on the coordination chemistry of analogous 2-pyridylmethanol ligands.
Tridentate Coordination Modes
While this compound itself is expected to act primarily as a bidentate ligand, derivatives of this compound can be designed to exhibit tridentate coordination. For instance, the introduction of an additional donor group on the pyridine ring or modification of the methanol group could lead to ligands that can bind to a metal center through three donor atoms.
Research on 2,6-bis(azidomethyl)pyridine (B15073304) has shown that its derivatives can act as tridentate ligands for first-row transition-metal ions. nih.gov The rapid coupling reactions of this compound with terminal alkynes yield tridentate ligands. nih.gov This suggests that this compound could serve as a precursor for the synthesis of more complex ligands with tridentate or higher coordination modes. The fundamental pyridyl-methanol scaffold provides a versatile platform for the design of novel chelating agents.
Cycloaddition Reactions
The functional groups of this compound can be modified to participate in cycloaddition reactions, which are powerful tools for the construction of complex cyclic molecules.
Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction, known for its high efficiency and selectivity in forming 1,2,3-triazoles. wikipedia.orginterchim.fr While direct participation of this compound in this reaction is not documented, its hydroxymethyl group can be readily converted to an azide (B81097) or an alkyne functionality.
For example, the hydroxyl group can be tosylated and subsequently displaced by an azide ion to yield 2-(azidomethyl)-4-chloropyridine. This derivative can then react with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. Conversely, the hydroxyl group could be used as a handle to introduce an alkyne moiety. The resulting pyridyl-alkyne could then undergo cycloaddition with an organic azide. This methodology has been used to prepare pyridine-tethered compounds. nih.govacs.orgscispace.com
The general scheme for a CuAAC reaction involving a derivative of this compound is as follows:
Figure 1: General scheme for the CuAAC reaction involving a functionalized this compound derivative. R represents a generic organic substituent.
Azide-Nitrile Cycloaddition
The azide-nitrile cycloaddition is another important reaction for the synthesis of nitrogen-containing heterocycles, specifically tetrazoles. This reaction typically involves the [3+2] cycloaddition of an azide with a nitrile. nih.govacs.orgscispace.com Similar to the azide-alkyne cycloaddition, this compound would first need to be functionalized to introduce either an azide or a nitrile group.
For instance, the hydroxymethyl group could be converted to a nitrile to produce (4-chloropyridin-2-yl)acetonitrile. This derivative could then react with an azide, such as sodium azide, often in the presence of a Lewis acid or under thermal conditions, to form the corresponding tetrazole. The mechanism of this reaction is thought to proceed via a concerted [2+3] cycloaddition or a stepwise pathway involving a vinylidene azide intermediate. acs.org
The synthesis of pyridine-tethered tetrazole derivatives has been reported through the thermal cycloaddition of a sugar azide with p-toluenesulfonyl cyanide, followed by displacement of the tosyl group. nih.govacs.orgscispace.com This highlights the feasibility of employing pyridine-containing molecules in azide-nitrile cycloadditions.
Alkylation and Protonation Studies
The reactivity of this compound in alkylation and protonation reactions is centered on the basicity of the pyridine nitrogen and the nucleophilicity of the hydroxyl group.
The pyridine nitrogen is susceptible to protonation by acids, forming a pyridinium salt. The pKa of the conjugate acid of pyridine is approximately 5.2. The presence of the electron-withdrawing chloro group at the 4-position is expected to decrease the basicity of the nitrogen atom, thus lowering the pKa of the corresponding pyridinium ion.
Alkylation can occur at either the pyridine nitrogen or the oxygen of the hydroxymethyl group. N-alkylation would result in the formation of a quaternary pyridinium salt. O-alkylation would lead to the formation of an ether. The regioselectivity of the alkylation reaction would depend on the specific alkylating agent and the reaction conditions. For instance, using a strong base to deprotonate the hydroxyl group would favor O-alkylation.
While specific experimental studies on the alkylation and protonation of this compound were not found in the reviewed literature, the general principles of pyridine and alcohol chemistry provide a solid framework for predicting its behavior.
Insufficient Information for Article Generation on the Reactivity of this compound
Following a comprehensive search for scientific literature pertaining to the chemical compound this compound, it has been determined that there is a lack of specific published research on the detailed reaction mechanisms requested. The user's instructions to focus solely on the alkylation of the pyridine nitrogen, protonation of the pyridine ring, and specific acylation reactions for this exact molecule cannot be fulfilled with the currently available scientific data.
The search yielded general information on the reactivity of related, but distinct, compounds such as 4-chloropyridine and 2-(hydroxymethyl)pyridine. For instance, literature discusses the general principles of nucleophilic substitution at the 4-position of the pyridine ring and the typical reactions of a primary alcohol. However, no specific studies detailing the mechanisms of alkylation at the pyridine nitrogen, protonation dynamics of the ring, or the chemoselectivity in acylation reactions for this compound could be located.
Generating an article based on the reactivity of related compounds would require making assumptions and extrapolations that are not scientifically validated for this compound itself. This would contravene the user's strict instructions to adhere to scientifically accurate content focused exclusively on the specified compound and its outlined reactions.
Therefore, to maintain scientific integrity and adhere to the user's explicit constraints, the requested article on the "" cannot be produced at this time. Further experimental research and publication on the specific reactivity of this compound would be necessary to provide the detailed and accurate information required.
Applications of 4 Chloropyridin 2 Yl Methanol and Its Derivatives As Precursors
Precursors in Medicinal Chemistry
While (4-Chloropyridin-2-yl)methanol is a potential building block in synthetic chemistry, specific documented examples of its direct use as a precursor for the following applications were not identified in the provided search results. The following sections are based on the broader classes of compounds outlined.
Detailed research on the synthesis of Quinone Methide Precursors (QMPs) specifically from this compound for the purpose of acetylcholinesterase (AChE) reactivation is not extensively available in the searched literature. However, the development of novel QMPs is an active area of research for treating organophosphorus nerve agent exposure. nih.govosu.edu These precursors are designed to generate quinone methides, which can act as alkylating agents to "resurrect" the function of AChE after it has been inhibited and undergone an "aging" process. nih.govnih.gov Studies have focused on various scaffolds, including phenol (B47542) and pyridin-3-ol based QMPs, to optimize their efficacy in reactivating the enzyme. osu.edu
The synthesis of novel antimicrobial agents derived specifically from this compound is not detailed in the available literature. Research in this area often focuses on related structures, such as derivatives of 2-amino-4-chloropyridine (B16104), which have been used to synthesize Schiff bases evaluated for their antimicrobial effects against various bacteria and fungi. researchgate.net The broader class of pyrimidine (B1678525) derivatives is also well-known for exhibiting a wide range of biological activities, including antimicrobial properties. mdpi.comorientjchem.org
Given the lack of specific antimicrobial agents synthesized directly from this compound in the search results, a corresponding structure-activity relationship (SAR) study cannot be detailed. SAR studies are crucial for optimizing the potency of antimicrobial compounds. For instance, in studies involving derivatives of 2-amino-4-chloropyridine, the nature and substitution pattern of the aldehydes used to form Schiff bases significantly influence the resulting antimicrobial activity. researchgate.net
While pyridine (B92270) and pyrimidine derivatives are known to exhibit antitumor and antiviral activities, specific examples originating from this compound were not found in the provided search results. mdpi.comorientjchem.org The development of anticancer agents has utilized related building blocks, such as N-(2-chloropyridin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, highlighting the relevance of the chloropyridine scaffold in this therapeutic area. arborpharmchem.com
Derivatives of 2-(pyridin-2-yl) pyrimidine have been synthesized and identified as promising agents for the treatment of fibrosis. In a notable study, a series of these compounds were evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. mdpi.comnih.gov
Fourteen compounds from the synthesized library demonstrated better anti-fibrotic activity than the existing drug Pirfenidone. mdpi.comresearchgate.net Among these, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) , showed the most potent activity. mdpi.comnih.gov Further investigation revealed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline (B1673980) in the cell culture medium, indicating their potential to be developed as novel anti-fibrotic drugs. mdpi.comnih.govresearchgate.net
The table below summarizes the inhibitory concentrations (IC₅₀) of the most active compounds from this study.
| Compound ID | R (Substituent) | IC₅₀ (μM) on HSC-T6 cells |
| 12m | 4-methylbenzyl | 45.69 |
| 12q | 3,4-difluorobenzyl | 45.81 |
Data sourced from Molecules (2020). mdpi.comnih.gov
The use of this compound as a direct precursor in the synthesis of Positron Emission Tomography (PET) imaging agents for Lysine-Specific Demethylase 1 (LSD1) is not described in the available research. The development of PET agents for LSD1 is an important area for neuroscience and oncology, allowing for the in-vivo visualization and quantification of this epigenetic target. nih.govnih.gov Research in this field has led to the design and synthesis of various derivatives, such as (2-aminocyclopropyl)phenyl compounds, that can bind to LSD1. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of this compound or its derivatives as precursors for the applications outlined in the requested article structure.
Specifically, no research was found that describes the use of this compound for:
The creation of colorimetric sensors for Iron (III) detection.
The development of supported Cu(I) catalysts for green C-N coupling.
The synthesis of chiral ligands for asymmetric catalysis.
Its role as an intermediate in the synthesis of pyridine-thiophene clubbed pyrimidine hybrids.
The provided search results discuss related topics, such as the synthesis of pyridine-thiophene hybrids from different starting materials (e.g., 2,6-dichloropyridine), C-N coupling reactions using 4-chloropyridine (B1293800) as a substrate, and general methods for creating chiral ligands and sensors from other pyridine compounds. However, none of the available sources establish a direct synthetic link to this compound for the specific applications requested in the outline.
Therefore, it is not possible to generate the article with the required level of scientific accuracy and adherence to the provided structure.
Intermediates in Organic Synthesis
Synthesis of Thiadiazole Derivatives
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including derivatives of 1,3,4-thiadiazole. The synthetic strategy typically involves the initial oxidation of the methanol (B129727) group to a carboxylic acid, followed by cyclization with a sulfur-containing reagent.
The key intermediate, 4-chloropicolinic acid, is first synthesized from this compound via a standard oxidation reaction. This acid derivative then undergoes a cyclocondensation reaction with thiosemicarbazide. This reaction is a well-established method for forming the 2-amino-5-substituted-1,3,4-thiadiazole ring system. sbq.org.br The process is generally carried out in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, which facilitates the intramolecular cyclization and dehydration to form the stable thiadiazole ring. rsc.org
The resulting compound, 2-amino-5-(4-chloropyridin-2-yl)-1,3,4-thiadiazole, incorporates the chloropyridinyl moiety and possesses a reactive amino group, which can be further functionalized to create a library of novel derivatives for various chemical and pharmaceutical applications.
Table 1: Key Compounds in the Synthesis of Thiadiazole Derivatives
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C₆H₆ClNO | Starting Material |
| 4-Chloropicolinic acid | C₆H₄ClNO₂ | Intermediate |
| Thiosemicarbazide | CH₅N₃S | Reagent |
| 2-Amino-5-(4-chloropyridin-2-yl)-1,3,4-thiadiazole | C₇H₅ClN₄S | Product |
Preparation of Thiazolidinone Derivatives
The synthesis of thiazolidinone derivatives from this compound proceeds through its aldehyde derivative, 4-chloropicolinaldehyde. This aldehyde acts as a crucial building block for constructing the thiazolidinone scaffold. The preparation is typically a two-step process involving the formation of a Schiff base followed by cyclocondensation.
First, this compound is oxidized to 4-chloropicolinaldehyde. This aldehyde is then condensed with a selected primary amine (such as a substituted aniline) in a suitable solvent, often with acid catalysis, to form the corresponding Schiff base (an imine). orientjchem.orgresearchgate.net
In the second step, the purified Schiff base undergoes a cyclocondensation reaction with a mercaptocarboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). nih.govcellmolbiol.org This reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization that forms the five-membered thiazolidinone ring. A dehydrating agent or setup (like a Dean-Stark apparatus) is often used to drive the reaction to completion. This versatile method allows for the synthesis of a wide range of 2-(4-chloropyridin-2-yl)-3-substituted-thiazolidin-4-ones, where the substituent at the 3-position is determined by the primary amine used in the initial step.
Table 2: Key Compounds in the Synthesis of Thiazolidinone Derivatives
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C₆H₆ClNO | Starting Material |
| 4-Chloropicolinaldehyde | C₆H₄ClNO | Intermediate |
| Aromatic Amine (e.g., Aniline) | C₆H₇N | Reagent for Schiff Base |
| Schiff Base Intermediate | C₁₂H₉ClN₂ | Intermediate |
| Thioglycolic Acid | C₂H₄O₂S | Cyclizing Agent |
| 2-(4-Chloropyridin-2-yl)-3-phenylthiazolidin-4-one | C₁₄H₁₁ClN₂OS | Product |
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for enabling broader research and application of (4-Chloropyridin-2-yl)methanol. Future research should focus on moving beyond traditional methods to embrace modern synthetic strategies that offer improved yields, scalability, and access to a wider range of derivatives.
Key areas for exploration include:
Transition-Metal-Catalyzed C-H Functionalization: This powerful technique allows for the direct introduction of functional groups onto the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials. thieme-connect.comnih.gov Research should be directed towards developing catalytic systems that can selectively functionalize the C-H bonds of this compound, enabling the synthesis of a diverse library of analogues.
Photocatalytic Approaches: Visible-light photocatalysis has emerged as a mild and sustainable method for organic synthesis. nih.govacs.orgchemeurope.combionity.com Investigating photocatalytic pathways for the synthesis and derivatization of this compound could lead to novel and environmentally friendly synthetic routes. nih.govacs.orgchemeurope.combionity.com
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, scalability, and reaction control. uc.ptapple.comspringerprofessional.demdpi.comresearchgate.net The development of flow chemistry protocols for the synthesis of this compound would be a significant step towards its large-scale and efficient production. uc.ptapple.comspringerprofessional.demdpi.comresearchgate.net
In-depth Mechanistic Investigations of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new, more efficient ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of key transformations.
Potential areas of focus include:
Mechanisms of Catalysis: For transition-metal-catalyzed reactions, detailed studies are needed to understand the catalytic cycle, including the roles of ligands and the nature of the active catalytic species. thieme-connect.comnih.gov
Photoredox Catalytic Cycles: In photocatalytic reactions, it is important to investigate the single-electron transfer pathways and the nature of the radical intermediates involved. nih.gov
Computational Elucidation: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the factors that control selectivity.
Broader Spectrum of Biological Activities and Applications
While this compound is used as a synthetic intermediate, its own biological activity profile remains largely unexplored. A comprehensive screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications. The pyridine scaffold is a common feature in many FDA-approved drugs, highlighting the potential of its derivatives. nih.gov
Future research should involve:
Antimicrobial Screening: Given the prevalence of pyridine moieties in antibacterial and antifungal agents, this compound and its derivatives should be tested against a panel of pathogenic bacteria and fungi. nih.govresearchgate.netnih.gov
Anticancer Evaluation: Many pyridine-containing compounds have shown promising anticancer activity. mdpi.comtjnpr.orgmdpi.com Screening against various cancer cell lines could identify potential new leads for cancer therapy. mdpi.comtjnpr.orgmdpi.com
Antiviral and Antimalarial Testing: The pyridine nucleus is also present in several antiviral and antimalarial drugs. nih.govtandfonline.combohrium.com A broader screening for these activities is warranted. nih.govtandfonline.combohrium.com
Agrochemical Potential: Pyridine derivatives are widely used in the agrochemical industry. futuremarketinsights.com Investigating the herbicidal, insecticidal, and fungicidal properties of this compound could lead to the development of new crop protection agents. futuremarketinsights.com
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. Applying these techniques to this compound can accelerate the discovery of new derivatives with desired properties and provide a deeper understanding of their interactions with biological targets.
Key computational approaches to be explored include:
Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound derivatives to the active sites of various enzymes and receptors, helping to prioritize compounds for synthesis and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish correlations between the chemical structure of this compound derivatives and their biological activities, enabling the design of more potent compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates. nih.gov
Green Chemistry Approaches in Synthesis
The principles of green chemistry should be integrated into all aspects of the research and development of this compound to minimize the environmental impact of its synthesis and application. ijarsct.co.innih.govresearchgate.netnih.gov
Future research should focus on:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green chemistry. ijarsct.co.in
Development of Green Catalysts: The use of non-toxic, recyclable, and highly efficient catalysts, such as biocatalysts or iron-based catalysts, can significantly improve the sustainability of synthetic processes. ijarsct.co.inrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a fundamental principle of green chemistry.
By systematically addressing these future directions and research gaps, the scientific community can unlock the full potential of this compound, paving the way for the development of new pharmaceuticals, agrochemicals, and functional materials.
Q & A
Q. What are the standard methods for synthesizing (4-Chloropyridin-2-yl)methanol, and how is purity validated?
Answer:
- Synthesis : A common approach involves nucleophilic substitution at the 4-position of pyridine derivatives. For example, hydroxymethylation using formaldehyde under basic conditions (e.g., NaOH) can introduce the methanol group .
- Purification : Recrystallization from methanol or column chromatography is employed to isolate high-purity product .
- Validation : Purity is confirmed via melting point analysis (43–47°C) and spectroscopic methods (¹H/¹³C NMR, IR). High-resolution mass spectrometry (HRMS) validates molecular weight (143.57 g/mol) .
Q. How is this compound characterized structurally and functionally?
Answer:
- Structural Analysis : Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths and angles. Computational tools like PubChem-derived InChI codes (e.g., InChI=1S/C6H6ClNO) aid in structural verification .
- Functional Groups : FT-IR identifies hydroxyl (-OH) and C-Cl stretches. UV-Vis spectroscopy assesses electronic transitions influenced by the chloro substituent .
- Physicochemical Properties : LogP (1.23) and polar surface area (33.12 Ų) are calculated to predict solubility and bioavailability .
Q. What are the primary research applications of this compound?
Answer:
- Pharmaceutical Intermediates : It serves as a precursor for antihistamines like Carbinoxamine Meleate .
- Agrochemical Development : The chloro and hydroxymethyl groups enable derivatization into pesticides or antifungal agents .
- Coordination Chemistry : The pyridine nitrogen and hydroxyl group can act as ligands for metal complexes .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the functionalization of this compound?
Answer:
- Substitution vs. Addition : The chloro group at the 4-position directs electrophilic substitution to the 2- or 6-positions. For example, Suzuki-Miyaura coupling requires Pd catalysts and inert conditions to retain the hydroxymethyl group .
- Steric Effects : Bulky reagents favor substitution at the less hindered 6-position. Computational modeling (DFT) predicts reactivity hotspots .
- Contradictions : Conflicting reports on Friedel-Crafts alkylation outcomes may arise from solvent polarity (e.g., DMF vs. THF) or temperature gradients .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Answer:
- Optimization : DOE (Design of Experiments) evaluates variables like catalyst loading (e.g., Pd(PPh₃)₄), reaction time, and temperature. For example, increasing Pd concentration from 2% to 5% improved cross-coupling yields by 20% .
- Analytical Validation : LC-MS monitors side products (e.g., dechlorinated byproducts). Conflicting melting points may indicate polymorphic forms, requiring PXRD analysis .
- Reproducibility : Standardizing anhydrous conditions (e.g., molecular sieves) mitigates hydrolysis of intermediates .
Q. How can computational models predict the bioactivity of this compound derivatives?
Answer:
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with antimicrobial activity. For example, replacing Cl with CF₃ increases logP and membrane permeability .
- Docking Studies : Pyridine-derived analogs show affinity for cytochrome P450 enzymes. Molecular dynamics simulations assess binding stability .
- Toxicity Prediction : ADMET tools (e.g., SwissADME) evaluate hepatotoxicity risks based on metabolic pathways .
Q. What advanced techniques characterize chiral derivatives of this compound?
Answer:
- Chiral Resolution : HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. Example: (R)- and (S)-isomers of α-(4-chlorophenyl) derivatives .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry during hydroxymethylation .
Methodological Challenges
Q. What are the limitations of crystallographic data for this compound complexes?
Answer:
- Twinned Crystals : SHELXD/SHELXE algorithms resolve twinning in low-symmetry space groups (e.g., P2₁/c) .
- Disorder Modeling : Partial occupancy of the hydroxymethyl group requires refinement constraints in SHELXL .
- Data Quality : High-resolution synchrotron data (≤0.8 Å) mitigates errors in thermal parameter estimation .
Q. How do solvent effects alter the reactivity of this compound in nucleophilic substitutions?
Answer:
- Polar Protic Solvents : Methanol stabilizes transition states via hydrogen bonding, accelerating SNAr reactions but risking hydroxyl group oxidation .
- Aprotic Solvents : DMF enhances nucleophilicity of amines in displacement reactions but may require scavengers (e.g., K₂CO₃) to neutralize HCl byproducts .
- Controlled Hydrolysis : Anhydrous DCM prevents undesired hydrolysis of chloro to hydroxyl groups during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
